2-Methylimidazole hydrochloride
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences
Imidazole and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility across various scientific disciplines. nih.gov This five-membered aromatic ring, containing two nitrogen atoms, is a prevalent scaffold in numerous biologically important molecules, including the amino acid histidine, purines in DNA, and histamine. researchgate.netrjptonline.org The unique electronic configuration and amphoteric nature of the imidazole ring allow it to act as both a weak acid and a weak base, and its nitrogen atoms are excellent hydrogen bond donors and acceptors. ijsrtjournal.comjchemrev.com
This adaptability makes imidazole derivatives highly sought after in medicinal chemistry, where they form the core of drugs with a wide spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties. nih.govjchemrev.com Beyond pharmaceuticals, their high thermal stability and coordinating ability with metal ions have led to their extensive use in materials science as components of ionic liquids, catalysts, and metal-organic frameworks (MOFs). nih.govresearchgate.net The imidazole nucleus is considered a "privileged structure" because its particular chemical properties can facilitate molecular recognition by different biological targets. nih.govrjptonline.org
Overview of 2-Methylimidazole (B133640) as a Pivotal Synthon in Advanced Synthesis
2-Methylimidazole, the parent base of the hydrochloride salt, is a fundamental building block, or synthon, in organic synthesis. exsyncorp.com It is an organic compound structurally related to imidazole, with a methyl group attached to the second carbon of the ring. wikipedia.orgontosight.ai This substitution creates steric hindrance around one of the nitrogen atoms, which can be strategically exploited to direct chemical reactions and control the geometry of resulting complexes. exsyncorp.comwikipedia.org
A primary application of 2-methylimidazole is as a precursor in the manufacture of nitroimidazole antibiotics, such as metronidazole (B1676534) and dimetridazole, which are crucial for treating anaerobic bacterial and parasitic infections. exsyncorp.comwikipedia.orgfishersci.nl It is also widely employed as a ligand in coordination chemistry. ontosight.aifishersci.nl The deprotonated form, 2-methylimidazolate, is a key component in the synthesis of certain zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs with applications in gas separation and catalysis. sigmaaldrich.com Furthermore, its reactivity makes it a valuable intermediate for producing a variety of other biologically active compounds, and it serves as a hardener and accelerator for epoxy resins in the polymer industry. exsyncorp.comfishersci.nlchemicalbook.com
Current Research Trajectories and Academic Focus Areas for 2-Methylimidazole Hydrochloride
Current research involving 2-methylimidazole and its hydrochloride salt is focused on leveraging its unique structural and reactive properties for novel applications, particularly in materials science and catalysis. The hydrochloride salt is often the preferred form for these syntheses due to its enhanced stability and solubility in polar solvents.
A significant area of investigation is its use as a modulator or building block in the synthesis of advanced nanomaterials. Researchers have successfully used 2-methylimidazole as a coordination regulator to fabricate two-dimensional (2D) MOF-5 nanosheets, which exhibit high catalytic activity. sigmaaldrich.comrsc.org In these syntheses, 2-methylimidazole acts as a competitive ligand that can inhibit crystal growth in a specific dimension, leading to the formation of nanosheet structures. rsc.orgresearchgate.net Similarly, it has been employed to modulate the synthesis of 2D copper-based MOFs for the hydrodeoxygenation of biomass-derived molecules into biofuels. rsc.org
In the field of electrocatalysis, 2-methylimidazole has been used as a nitrogen source to create iron-nitrogen-carbon (Fe/FeN@N-C) catalysts with enhanced activity for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.net The competitive coordination of 2-methylimidazole during the synthesis promotes the formation of highly active FeN sites. researchgate.net Other research explores the synthesis of novel liquid imidazole compounds, such as 1-(3-aminopropyl)-2-methylimidazole, starting from 2-methylimidazole derivatives, to overcome the handling difficulties of solid curing agents for epoxy resins. gychbjb.com Additionally, new antifungal agents analogous to clotrimazole (B1669251) have been synthesized using 2-methylimidazole as a starting scaffold, demonstrating its continued relevance in medicinal chemistry research. sid.ir
Interactive Data Tables
Table 1: Physicochemical Properties of 2-Methylimidazole
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆N₂ | wikipedia.orgpubcompare.ai |
| Molar Mass | 82.10 g/mol | wikipedia.orgnih.gov |
| Appearance | White or colorless solid | wikipedia.org |
| Melting Point | 142-146 °C | wikipedia.orgchemicalbook.com |
| Boiling Point | 267-268 °C | sigmaaldrich.com |
| Solubility | Highly soluble in water and polar organic solvents | exsyncorp.comwikipedia.org |
| CAS Number | 693-98-1 | sigmaaldrich.comnih.gov |
Table 2: Research Applications of 2-Methylimidazole
| Application Area | Specific Use | Key Finding/Significance | Source(s) |
| Materials Science | Coordination regulator in MOF-5 synthesis | Facilitates fabrication of 2D nanosheets with high catalytic activity. | sigmaaldrich.comrsc.org |
| Biomass Conversion | Modulator for 2D Cu-MOF synthesis | Resulting catalyst shows excellent performance in converting HMF to the biofuel 2,5-DMF. | rsc.org |
| Electrocatalysis | Nitrogen source for Fe/FeN@N-C catalysts | Promotes the generation of active sites for the oxygen reduction reaction (ORR). | researchgate.net |
| Pharmaceutical Synthesis | Precursor for nitroimidazole antibiotics | Serves as the core building block for drugs like metronidazole. | exsyncorp.comwikipedia.org |
| Polymer Chemistry | Curing agent and accelerator | Used as a hardener for epoxy resins. | fishersci.nlchemicalbook.com |
| Medicinal Chemistry | Scaffold for antifungal agents | Synthesis of new clotrimazole analogues. | sid.ir |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7ClN2 |
|---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI Key |
YZPNFYQRPJKWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.Cl |
Synonyms |
2-methylimidazole 2-methylimidazole hydrochloride 2-methylimidazole, silver (1+) salt Zn(2-methylimidazole)2 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Methylimidazole Hydrochloride
Established Synthetic Pathways for 2-Methylimidazole (B133640) and its Salts
The foundational methods for the synthesis of the 2-methylimidazole core have been well-established for over a century, with ongoing research dedicated to their refinement and improvement.
Radziszewski Reaction Variants and Modern Enhancements
The Radziszewski reaction, a cornerstone of imidazole (B134444) synthesis, is a multi-component reaction that traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde for 2-methylimidazole), and ammonia (B1221849). wikipedia.orgexsyncorp.comcore.ac.uk This method is commercially significant for the production of various imidazoles, including 2-methylimidazole. wikipedia.org The fundamental reaction proceeds by mixing aqueous solutions of the reactants, often with subsequent distillation to isolate the product. google.com
Modern advancements have focused on enhancing the efficiency, yield, and environmental footprint of the Radziszewski reaction. These enhancements often involve the use of alternative catalysts and energy sources, as detailed in the table below.
| Enhancement | Catalyst/Conditions | Key Findings |
| Catalysis | Various acids (citric, lactic, silicotungstic), Copper(I) iodide (CuI) | Acid catalysts have been shown to improve reaction rates and yields. nih.gov CuI has been used to catalyze the synthesis of trisubstituted imidazoles in high yields. nih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. It has been successfully applied to the synthesis of various imidazole derivatives. clockss.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Sonication provides a green chemistry approach, enhancing reaction rates and yields by providing the necessary activation energy through acoustic cavitation. |
These modifications aim to overcome the limitations of the classical Radziszewski synthesis, which can suffer from low yields and the formation of side products. core.ac.uk
Dehydrogenation and Dehalogenation Routes to 2-Methylimidazole
Beyond the Radziszewski reaction, other established pathways to 2-methylimidazole include dehydrogenation and dehalogenation reactions. These routes are often employed in industrial settings and offer alternative synthetic strategies. rsc.orgresearchgate.net
Dehydrogenation: A prominent method involves the catalytic dehydrogenation of 2-methylimidazoline. This process is typically carried out in the liquid phase at elevated temperatures (220-230°C) using a non-pyrophoric nickel catalyst in a high-boiling solvent like diphenyl oxide, achieving yields of up to 90%. google.com Another approach involves the reaction of ethylenediamine (B42938) with acetic acid in the presence of an alumina-platinum catalyst containing chlorine at high temperatures (390-410°C). The presence of the halogen is reported to increase the yield of 2-methylimidazole in extended reaction cycles. google.com
Dehalogenation: Reductive dehalogenation of halogenated imidazole precursors presents another synthetic avenue. This approach is particularly useful for introducing specific functionalities or for utilizing readily available halogenated starting materials. The ease of dehalogenation typically follows the order I > Br > Cl > F. nih.gov Catalytic hydrogenation using palladium on carbon is an effective method for the reductive dehalogenation of bromo and chloro-substituted aromatic rings under neutral conditions. organic-chemistry.org This method offers selectivity, allowing for the removal of a bromine atom in the presence of other functional groups like nitro, cyano, or keto groups. organic-chemistry.org More vigorous conditions may be required for the reduction of chloro-substituents. organic-chemistry.org Indium-mediated dehalogenation in ionic liquids has also been explored as an environmentally friendlier alternative to some traditional methods. nih.gov
Novel and Sustainable Chemistry Approaches in 2-Methylimidazole Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for 2-methylimidazole synthesis.
A notable "green route" involves the single-step hydrogenation of 2-imidazolecarboxaldehyde over a palladium-impregnated aluminum-titanium mixed oxide (Pd/ATMO) catalyst. rsc.orgresearchgate.net This heterogeneous catalytic system demonstrates high conversion (>99%) and selectivity (95%) to 2-methylimidazole at 140°C and 10 atm H₂ pressure. rsc.orgresearchgate.net The use of a heterogeneous catalyst simplifies product purification and catalyst recovery, reducing waste.
The use of ultrasound-assisted synthesis, as mentioned previously, also aligns with sustainable chemistry principles by reducing energy consumption and reaction times. Furthermore, research into the use of water as a solvent and the development of reusable catalysts are active areas of investigation to enhance the sustainability of imidazole synthesis.
Scalable Synthesis and Process Intensification Studies in Academic Research
The transition from laboratory-scale synthesis to industrial production necessitates studies on scalable synthesis and process intensification. Academic research has explored various strategies to achieve this for imidazole and its derivatives.
Continuous Flow Synthesis: A significant advancement in process intensification is the use of continuous flow reactors. A high-temperature/high-pressure continuous flow synthesis has been developed for 1H-4-substituted imidazoles, which are structurally related to 2-methylimidazole. acs.org This method allows for rapid heating, precise temperature control, and operation at elevated pressures, which can significantly reduce reaction times to mere minutes and improve product purity. acs.org The principles of this technology are applicable to the synthesis of 2-methylimidazole, offering a pathway to more efficient and scalable production.
Gas-Liquid Phase Process: The previously mentioned gas-liquid phase synthesis of 2-methylimidazole also represents a scalable process. google.com The use of a continuous feeding pressure self-control device allows for better management of the reaction, which is crucial for large-scale industrial production. google.com
These process intensification strategies not only enhance scalability but also improve safety and reduce the environmental impact of the manufacturing process.
Strategies for Derivatization and Functionalization of 2-Methylimidazole Scaffolds
The 2-methylimidazole scaffold serves as a versatile building block for the synthesis of a wide range of functional molecules. Various strategies have been developed to derivatize and functionalize the imidazole ring.
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved by reacting 2-methylimidazole with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net Microwave assistance can accelerate this reaction. researchgate.net N-arylation can be accomplished using arylboronic acids in the presence of a copper catalyst, a reaction known as the Chan-Lam coupling. organic-chemistry.org These reactions allow for the introduction of a wide variety of substituents at the nitrogen atoms, leading to diverse molecular architectures.
Nitration: The imidazole ring can undergo electrophilic substitution reactions such as nitration. Nitration of 2-methylimidazole typically yields the 4- or 5-nitro derivative, which is a key intermediate in the synthesis of nitroimidazole antibiotics like metronidazole (B1676534). wikipedia.orgexsyncorp.com
Functionalization through Metal-Organic Frameworks (MOFs): 2-Methylimidazole is a widely used organic ligand in the synthesis of metal-organic frameworks (MOFs). researchgate.netsciengine.comrsc.orgrsc.orgnih.gov In these structures, the 2-methylimidazole molecules coordinate to metal ions (e.g., zinc, cobalt, copper), forming porous, crystalline materials with applications in gas storage, catalysis, and drug delivery. researchgate.netsciengine.comrsc.orgrsc.orgnih.gov The 2-methylimidazole acts as a functional linker, and its properties can be tuned to control the structure and function of the resulting MOF. researchgate.netnih.gov For instance, using a mixed-ligand strategy involving 2-methylimidazole and another linker can create hierarchical pores within the MOF structure. nih.gov
Other Derivatizations: Other functionalization strategies include formylation, which introduces a formyl group onto the imidazole ring, and halogenation, which can be a precursor step for further derivatization. mdpi.com These derivatization reactions significantly expand the chemical space accessible from the 2-methylimidazole scaffold, enabling the synthesis of compounds with tailored properties for various applications.
Coordination Chemistry and Ligand Design with 2 Methylimidazole
2-Methylimidazole (B133640) as a Ligand in Metal Complex Formation
2-Methylimidazole is a valuable ligand in the field of coordination chemistry. wikipedia.org It readily forms complexes with various transition metal ions, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.netrsc.org The coordination typically occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. The presence of the methyl group at the 2-position introduces steric hindrance, which can influence the coordination number and geometry of the resulting metal complexes. wikipedia.orgwikipedia.org This steric effect can be exploited to control the formation of specific complex structures.
Exploration of Mono- and Polydentate Coordination Modes
2-Methylimidazole predominantly acts as a monodentate ligand , coordinating to a metal center through a single nitrogen atom. researchgate.netyoutube.com This is the most common coordination mode, observed in a vast number of discrete metal complexes. For instance, in the complex [Cu(ida)(2-mim)(H₂O)₂], the 2-methylimidazole molecule is coordinated to the copper ion in a monodentate fashion. mdpi.com
While less common, the potential for polydentate behavior, or more accurately, bridging behavior, is crucial in the formation of extended structures like coordination polymers and MOFs. In these cases, the deprotonated form of 2-methylimidazole, 2-methylimidazolate, can bridge two metal centers. This bridging is fundamental to the structure of many ZIFs, where each imidazolate ligand connects two metal ions, creating a three-dimensional framework. ucl.ac.uk
A summary of coordination modes is presented in the table below:
| Coordination Mode | Description | Example |
| Monodentate | The ligand binds to a single metal center through one donor atom. | In [Cu(ida)(2-mim)(H₂O)₂], 2-methylimidazole acts as a monodentate ligand. mdpi.com |
| Bridging (as imidazolate) | The deprotonated ligand links two or more metal centers. | In ZIF-8, 2-methylimidazolate anions bridge zinc(II) cations. ucl.ac.uk |
Influence of Protonation State on Coordination and Complex Stability (e.g., Imidazolium (B1220033) Salts)
The protonation state of the 2-methylimidazole ring significantly impacts its coordination ability and the stability of the resulting complexes. The pH of the reaction medium plays a critical role in determining whether the ligand exists in its neutral form (2-methylimidazole) or its protonated form (2-methylimidazolium). rsc.org
In acidic conditions (low pH), the imidazole ring is protonated to form the 2-methylimidazolium cation. rsc.org In this state, the nitrogen atoms are involved in bonding with hydrogen, which generally prevents them from coordinating to a metal center. This can inhibit the formation of metal complexes or lead to the inclusion of the imidazolium cation as a counter-ion in the crystal lattice of an ionic MOF. rsc.org For instance, the synthesis of a Co(II) ionic MOF, mDESY-1, resulted in an anionic framework with 2-methylimidazolium (HmIm) cations residing in the channels as counterions. rsc.org
Conversely, under neutral or basic conditions, 2-methylimidazole is deprotonated, enhancing its ability to act as a ligand. mdpi.com The deprotonated form, 2-methylimidazolate, is an anion and a stronger electron donor, leading to the formation of stable, neutral framework structures like ZIF-8. rsc.org The stability of ruthenium(II) complexes with imidazole-containing ligands has been shown to be pH-dependent, with protonation at low pH leading to decreased excited-state lifetimes. nih.gov
The effect of pH on the synthesis of 2-methylimidazole copper iminodiacetates demonstrates this principle. At a pH of 7.0, monomeric and polymeric complexes were formed, while at a higher pH (8.0-10.0), where the coordination ability of 2-methylimidazole is enhanced, a different complex, [Cu(ida)(2-mim)₂]·2H₂O, was isolated. mdpi.com
Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) Utilizing 2-Methylimidazole
2-Methylimidazole and its deprotonated form, 2-methylimidazolate, are key organic linkers in the synthesis of a specific subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). ucl.ac.uk ZIFs are characterized by their zeolite-like topologies, where metal ions (like Zn²⁺ or Co²⁺) are analogous to the silicon or aluminum atoms, and the imidazolate linkers are analogous to the bridging oxygen atoms in zeolites. ucl.ac.uk The most prominent example is ZIF-8, which is constructed from zinc(II) ions and 2-methylimidazolate linkers and possesses a sodalite (SOD) topology. ucl.ac.ukresearchgate.net
Rational Design and Structural Control of 2-Methylimidazole-Based MOFs/ZIFs
The rational design of MOFs and ZIFs based on 2-methylimidazole involves the deliberate control of synthesis parameters to achieve desired structures and properties. osti.govvcu.edu Key factors that can be manipulated include:
Metal-to-Ligand Ratio: The molar ratio of the metal salt to 2-methylimidazole can influence the crystallinity and morphology of the resulting MOF. researchgate.net
Solvent System: While many syntheses use organic solvents like methanol (B129727) or dimethylformamide, aqueous synthesis routes are also being explored. rsc.org The choice of solvent can affect crystal growth and morphology.
Temperature and Time: Synthesis temperature and reaction time are critical parameters that affect the crystallinity, particle size, and even the final structure of the MOF. rsc.orgresearchgate.net
Modulators and Additives: The introduction of other molecules, or modulators, during synthesis can control crystal growth and morphology. For example, 2-methylimidazole itself has been used as a modulator in the synthesis of 2D Cu-MOFs and MOF-5 nanosheets. rsc.orgresearchgate.netnih.gov
The table below summarizes the influence of synthesis conditions on ZIF-8 properties based on a water-based synthesis study. rsc.org
| Synthesis Parameter | Influence on ZIF-8 |
| Metal Salt Anion | Affects crystallinity, with Zn(NO₃)₂·6H₂O showing the highest crystallinity. |
| pH | Influences the protonation state of 2-methylimidazole and thus the formation of the framework. |
| Temperature | Higher temperatures generally favor higher crystallinity, surface area, and pore volume. |
| Reaction Time | Longer reaction times tend to increase surface area and pore volume. |
| Water Concentration | Lower water concentrations are favorable for forming high crystallinity ZIF-8. |
Furthermore, the principles of rational design extend to creating mixed-ligand ZIFs, where a combination of different imidazolate linkers can lead to novel topologies not achievable with single ligands. rsc.org
Elucidation of Metal-Ligand Interactions and Framework Stability in MOF Synthesis
The stability of MOFs and ZIFs derived from 2-methylimidazole is a direct consequence of the strong coordination bonds between the metal centers and the imidazolate linkers. ucl.ac.uk In ZIFs, the tetrahedral coordination of metal ions like Zn(II) and Co(II) with four 2-methylimidazolate linkers results in robust and neutral frameworks with exceptional thermal and chemical stability. ucl.ac.uk
The metal-ligand bond, typically a Co-N or Zn-N bond, is a strong covalent interaction. The stability of these frameworks allows them to maintain their structure under various conditions, which is crucial for their application in areas like gas storage and catalysis.
Principles of Rational Ligand Design for Tailored Coordination Structures
The rational design of ligands is a cornerstone of modern coordination chemistry, aiming to create metal complexes and frameworks with specific, predictable structures and functions. osti.gov In the context of 2-methylimidazole, while the core ligand is fixed, its functionalization or its use in mixed-ligand systems provides a pathway for tailoring coordination structures.
Key principles include:
Steric Control: The methyl group on 2-methylimidazole already provides a degree of steric hindrance. wikipedia.org Introducing bulkier substituents on the imidazole ring can further control the coordination environment of the metal center, potentially leading to lower coordination numbers or specific geometries.
Electronic Tuning: Modifying the electronic properties of the imidazole ring by adding electron-withdrawing or electron-donating groups can alter the pKa of the ligand and the strength of the metal-ligand bond. This can influence the stability and reactivity of the resulting complex or framework.
Functionalization for Specific Applications: Introducing specific functional groups onto the imidazole backbone can impart new functionalities to the resulting coordination structure. For example, appending a group capable of post-synthetic modification can allow for the introduction of catalytic sites or recognition motifs after the framework has been assembled. ucl.ac.uk
Mixed-Ligand Systems: A powerful strategy involves using 2-methylimidazole in combination with other ligands. rsc.orgrsc.org This can lead to the formation of heteroleptic complexes or mixed-linker MOFs with unique structures and properties that are not accessible from the individual components. The combination of 2-methylimidazole and trimesate, for instance, yielded both a 3D ionic MOF and a 2D neutral MOF. rsc.orgrsc.org
By systematically applying these principles, chemists can move beyond serendipitous discovery and rationally design 2-methylimidazole-based coordination compounds with structures and properties tailored for specific applications.
Catalytic Applications of 2 Methylimidazole Based Systems
Role of 2-Methylimidazole (B133640) in Homogeneous Catalysis
In homogeneous catalysis, 2-methylimidazole and its functionalized forms act as ligands that coordinate to metal centers, influencing the activity and selectivity of the catalyst.
2-Methylimidazole-based ligands have found utility in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon bonds.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The process typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While direct use of 2-methylimidazole as a primary ligand is less common than standard phosphine (B1218219) ligands, its derivatives and related N-heterocyclic carbenes (NHCs) are integral. The structural motif of 2-methylimidazole is a foundational component of many NHC ligands, which are known to form highly stable and active palladium catalysts for Sonogashira reactions, often allowing for copper-free conditions and milder reaction temperatures. organic-chemistry.orgnih.gov For example, an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been effective in room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov
Heck and Suzuki Reactions: Although specific examples detailing 2-methylimidazole as a simple ligand in Heck and Suzuki reactions are not prominently featured in the provided results, the broader class of imidazole (B134444) and N-heterocyclic carbene (NHC) ligands, for which 2-methylimidazole is a parent structure, are widely used. These ligands are prized for their strong sigma-donating properties and their ability to stabilize palladium catalytic species, enhancing their efficacy in these transformations.
The table below summarizes the conditions for a typical Sonogashira coupling reaction.
| Parameter | Condition |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) |
| Reactants | Terminal alkyne, Aryl/Vinyl halide |
| Base | Amine (e.g., Triethylamine) |
| Solvent | Organic solvent (e.g., THF, DMF) |
| Atmosphere | Typically anaerobic |
This table represents generalized conditions for the Sonogashira reaction. Specific protocols, including those using 2-methylimidazole-derived ligands, may vary. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org
Beyond cross-coupling, 2-methylimidazole and its derivatives catalyze a range of other organic transformations.
Knoevenagel Condensation: A facile method for creating two-dimensional (2D) MOF-5 was developed using 2-methylimidazole as a coordination regulator. rsc.org These 2D MOF-5 nanosheets, which contain weak basic sites from the incorporated 2-methylimidazole, show enhanced catalytic performance in the Knoevenagel condensation reaction. rsc.orgresearchgate.net
Cycloaddition Reactions: In a formal [3+2] cycloaddition reaction, N-methylimidazole can function as a masked hydrogen cyanide equivalent for synthesizing 1,3-disubstituted-1H-1,2,4-triazoles from hydrazonoyl chlorides. rsc.orgrsc.org This process involves an initial nucleophilic substitution followed by cyclization and C-N bond cleavage. rsc.org
Oxidation Reactions: Nanosized Cu₃(BTC)₂ (HKUST-1) crystals, synthesized with 2-methylimidazole as a modulator, have demonstrated high activity in the selective oxidation of styrene. acs.org The presence of uncoordinated 2-methylimidazole in the catalyst structure enhances its performance due to its basicity. acs.org Additionally, copper iminodiacetate (B1231623) complexes with 2-methylimidazole have been used to catalyze the oxidation of cyclohexane. mdpi.com
Epoxy Resin Curing: 2-Methylimidazole is widely used as a catalyst and accelerator for curing epoxy resins, particularly in systems based on dicyandiamide. basf.com It facilitates faster curing and improves the high-temperature resistance of the final polymer, making it valuable for applications like semiconductor potting compounds. basf.comexsyncorp.com
Heterogeneous Catalysis and Supported Catalysts Incorporating 2-Methylimidazole
2-Methylimidazole is a fundamental building block for creating robust heterogeneous catalysts, most notably Metal-Organic Frameworks (MOFs), particularly Zeolitic Imidazolate Frameworks (ZIFs).
ZIFs, constructed from metal ions (like zinc or cobalt) linked by 2-methylimidazole ligands, are excellent precursors for advanced electrocatalysts due to their high surface area, porosity, and nitrogen content. rsc.orgacs.org Upon pyrolysis, these frameworks transform into nitrogen-doped carbon materials (N-C) embedded with metal nanoparticles or single atoms, which are highly active for ORR and OER—reactions critical for fuel cells and metal-air batteries. rsc.orgmdpi.com
ZIF-8-Derived ORR Catalysts: ZIF-8, which has a framework of zinc ions and 2-methylimidazole, is a popular precursor for ORR catalysts. mdpi.com Pyrolysis of ZIF-8, often doped with a more active metal like iron or cobalt, yields M-N-C catalysts (where M is the metal). mdpi.comacs.org These materials feature high densities of M-Nₓ active sites within a porous carbon matrix, which are crucial for efficient oxygen reduction. mdpi.comnih.gov The nitrogen-rich environment provided by the 2-methylimidazole ligand facilitates the formation and uniform distribution of these active sites. mdpi.com Strategies like doping with a second metal, such as zirconium, have been shown to improve both the activity and durability of Fe-N-C catalysts derived from ZIF-8 for ORR in acidic media. acs.org
ZIF-67-Derived OER Catalysts: ZIF-67, the cobalt analogue of ZIF-8, is a preferred template for OER catalysts. acs.orgmdpi.comnrel.gov The cobalt centers in ZIF-67 are inherently active, and pyrolysis converts the framework into cobalt-based nanoparticles (e.g., oxides, sulfides, phosphides) embedded in nitrogen-doped carbon. rsc.orgacs.orgacs.org These derived materials exhibit excellent OER activity. For instance, a catalyst derived from an Fe²⁺ and Ni²⁺ modified ZIF-67 precursor showed a very low overpotential for OER. acs.org Combining ZIF-67 with conductive supports like MXene has also been shown to significantly boost OER performance by improving charge transfer and creating smaller, more active catalyst particles. mdpi.com
The table below highlights the performance of some ZIF-derived electrocatalysts.
| Catalyst | Reaction | Key Performance Metric | Reference |
| Fe/Zr-N-C from ZIF-8 | ORR | Improved durability and activity in PEM fuel cells | acs.org |
| CoNi-ZIF-67@Ti₃C₂Tₓ | OER | Low onset potential (275 mV vs. RHE) and Tafel slope (65.1 mV·dec⁻¹) | mdpi.com |
| Co₃O₄@Z67-N700@CeO₂ | ORR/OER | ORR half-wave potential of 0.90 V; OER overpotential of 350 mV @ 10 mA cm⁻² | rsc.org |
| Fe-doped CoS₂ from ZIF-67 | OER | Overpotential of 175 mV @ 20 mA cm⁻² | acs.org |
The versatility of 2-methylimidazole extends to the creation of various functionalized catalytic systems.
MOF-5 Functionalization: Researchers have used 2-methylimidazole as a "coordination regulator" during the synthesis of MOF-5. This strategy inhibits crystal growth in one dimension, leading to the formation of 2D MOF-5 nanosheets with a thickness of just 4 nm. rsc.org The presence of 2-methylimidazole introduces basic –NH sites and exposes more active centers, enhancing the catalyst's performance. rsc.org
Hydrodeoxygenation Catalysts: A 2D copper-based MOF was prepared using 2-methylimidazole as a modulating agent during its synthesis from Cu²⁺ ions and terephthalic acid. rsc.orgrsc.org After pyrolysis, the resulting catalyst (CPM-700) demonstrated excellent performance in the hydrodeoxygenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (2,5-DMF), achieving 95.9% selectivity. rsc.org
Supported Nanoparticle Catalysts: N-methylimidazole-functionalized gold nanoparticles have been shown to catalyze the cleavage of carboxylic acid esters. rsc.org In another approach, a composite of magnetic cellulose (B213188) nanocrystals (Fe₃O₄/CNC) was used as a stable support for an indium(III) catalyst, which proved effective in synthesizing tetrazole and phthalazine (B143731) derivatives. researchgate.net The use of a support prevents the agglomeration of nanoparticles, maintaining high catalytic activity. researchgate.net
Mechanistic Investigations of Catalytic Pathways and Reaction Kinetics
Understanding the reaction mechanisms and kinetics is vital for optimizing catalyst design.
ORR/OER Pathways: For ZIF-derived catalysts, mechanistic studies focus on identifying the true active sites and understanding the reaction pathway. In ZIF-8 derived Fe-N-C catalysts, the Fe-Nₓ sites are considered the primary active centers for the ORR. nih.govresearchgate.net Kinetic studies have explored whether the rate-determining step involves oxygen adsorption, activation, or the proton-coupled electron transfer steps. researchgate.net For some Fe-ZIF-8 catalysts, the kinetically sluggish step was identified as the initial oxygen adsorption and activation, rather than subsequent proton-related steps. researchgate.net In OER catalysts derived from ZIF-67, DFT calculations are often used to understand how doping or creating composite structures modifies the electronic structure of the cobalt centers, thereby enhancing their activity. rsc.org The interaction between different components, such as CeO₂ and Co₃O₄ in a core-shell structure, can create more electrochemically active sites and facilitate the transport of reactive oxygen species. rsc.org
Hydrodeoxygenation Mechanism: For the conversion of HMF to 2,5-DMF using a 2-methylimidazole-modulated Cu-MOF catalyst, experimental data suggests a specific reaction pathway. The process begins with the hydrogenation of the aldehyde group on the furan (B31954) ring to form 2,5-dihydroxymethylfuran, which is then converted to the final product, 2,5-DMF, through hydrogenolysis. rsc.org
Cycloaddition Mechanism: The formal [3+2] cycloaddition where N-methylimidazole acts as a masked HCN source proceeds through a defined pathway. The reaction initiates with a nucleophilic substitution of the hydrazonoyl chloride by N-methylimidazole. This is followed by a cyclization step and two subsequent C–N bond cleavage events to form the final 1,2,4-triazole (B32235) product. rsc.org
Applications in Polymerization and Resin Curing Processes
2-Methylimidazole and its derivatives are pivotal in the polymer industry, primarily serving as highly effective curing agents and accelerators for epoxy resins. bdmaee.netbasf.comulprospector.com Their catalytic activity facilitates the transformation of liquid epoxy resins into solid, three-dimensional, cross-linked networks, yielding materials with desirable mechanical strength, thermal stability, and chemical resistance. bdmaee.netmade-in-china.comsinobiochemistry.com These compounds are integral to the formulation of adhesives, coatings, sealants, and materials for electronics. basf.combdmaee.netresearchgate.net
The function of 2-methylimidazole in these processes is multifaceted. It can act as a catalyst, initiating the homopolymerization of epoxy groups, or as an accelerator, speeding up curing reactions that use other primary hardeners like dicyandiamide. basf.combasf.com The imidazole structure is key to its catalytic function. The tertiary amine nitrogen initiates the ring-opening of the epoxy group, creating an adduct. This initial reaction is followed by a chain growth polymerization process. researchgate.netresearchgate.net The presence of a hydrogen atom on the other nitrogen (the "pyrrole" nitrogen) also plays a role in the reaction mechanism. researchgate.net
Research has demonstrated that 2-methylimidazole is a highly reactive and efficient curing agent compared to other imidazole derivatives. researchgate.net Its effectiveness stems from its chemical structure, which provides a balance of reactivity and stability. wikipedia.org The methyl group at the 2-position creates some steric hindrance, which can influence its catalytic activity and lead to latency, allowing for a longer pot life at room temperature while ensuring rapid curing at elevated temperatures. bdmaee.netwikipedia.org This characteristic is particularly advantageous in industrial applications where controlled processing times are crucial. bdmaee.net
Studies have investigated the curing kinetics of epoxy resins with 2-methylimidazole using techniques like Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net These studies provide quantitative data on how factors like catalyst concentration and temperature affect the curing time and the properties of the final polymer. For instance, increasing the concentration of 2-methylimidazole or raising the curing temperature generally leads to a significant reduction in the time required to achieve full cure. researchgate.net
In a comparative study, 2-methylimidazole demonstrated the fastest reaction time among several tested imidazoles for curing a diglycidyl ether of bisphenol F (YDF-170) epoxy resin. researchgate.net This highlights its superior catalytic efficiency in epoxy polymerization.
The table below summarizes findings from a study on the curing times of an epoxy resin (YDF-170) with various concentrations of 2-methylimidazole at different temperatures.
Table 1: Curing Time of Epoxy Resin (YDF-170) with 2-Methylimidazole (2-MI)
| Curing Temperature (°C) | Concentration of 2-MI (wt%) | Average Curing Time (seconds) |
| 150 | 5 | 110 |
| 150 | 7 | 95 |
| 150 | 10 | 80 |
| 180 | 5 | 45 |
| 180 | 7 | 38 |
| 180 | 10 | 30 |
| Data sourced from a study on the curing behaviors of epoxy resin with various imidazoles. researchgate.net |
The data clearly illustrates that the curing time decreases as both the concentration of 2-methylimidazole and the curing temperature are increased. This demonstrates its role as an effective and controllable catalyst and curing agent in epoxy resin systems. researchgate.net The use of 2-methylimidazole and its derivatives allows for the precise tailoring of resin formulations to achieve specific processing characteristics and final product properties. bdmaee.netbdmaee.net
Computational and Theoretical Studies of 2 Methylimidazole and Its Complexes
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-methylimidazole (B133640). sciencepublishinggroup.com Methods like DFT with basis sets such as B3LYP/6-311G(d,p) are employed to compute molecular structures and charge distributions. nih.gov Such calculations are vital for understanding the behavior of 2-methylimidazole in various chemical environments, from biological systems to materials science. For instance, DFT has been used to study tautomers of 2-mercapto-1-methylimidazole to understand their efficiencies as corrosion inhibitors. sciencepublishinggroup.comresearchgate.net Furthermore, theoretical investigations on copper(II) complexes containing 2-methylimidazole have been performed using the B3LYP method with 6-311 G(d,p) and LANL2DZ basis sets to compute molecular structure and analyze charge. nih.gov DFT calculations are also employed to investigate electronic structures in materials like V₂O₅@CoNi(OH)₂, where 2-methyl imidazole (B134444) is used as an inducing agent, revealing how interface engineering can create favorable electronic states for enhanced electrochemical activity. acs.org
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net
In the context of 2-methylimidazole derivatives, the location of these orbitals is crucial. For example, in studies of related benzimidazole (B57391) derivatives, the HOMO is often located over the imidazole ring, indicating this is the likely site for electrophilic attack. researchgate.net The interaction between the HOMO of an inhibitor molecule and the LUMO of a metal's surface atom is a central aspect of its corrosion inhibition mechanism. A higher HOMO energy value for an inhibitor like the thione tautomer of 2-mercapto-1-methylimidazole (-5.30241 eV) suggests a greater tendency to donate electrons to the metal surface, indicating better inhibition efficiency. sciencepublishinggroup.com
Table 1: Global Reactivity Parameters Derived from FMO Analysis for an Imidazole-Based Compound
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP = -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA = -E_LUMO | Energy released when an electron is added. |
| Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. researchgate.net |
| Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates higher reactivity. researchgate.net |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Power of an atom to attract electrons. researchgate.net |
This table provides a generalized framework for parameters derived from HOMO and LUMO energies as discussed in theoretical studies.
The distribution of electron density within a molecule governs its electrostatic potential, which in turn dictates how it interacts with other molecules. Experimental charge-density studies, using techniques like X-ray diffraction combined with multipole models, can map the electrostatic landscape of a molecule. researchgate.netresearchgate.net For a derivative like 1-(2′-aminophenyl)-2-methyl-4-nitro-1H-imidazole, such studies reveal the nature of intermolecular interactions, such as strong N—H···N hydrogen bonds that form dimers, which act as the primary building blocks of the crystal structure. researchgate.netresearchgate.net
Theoretical calculations complement these experiments by computing charge distribution and electrostatic potential surfaces. nih.gov These surfaces are invaluable for understanding non-covalent interactions, including hydrogen bonding and stacking interactions. For instance, in molecular dynamics simulations of imidazole in aqueous solution, the polarity of the N-H group was found to be insufficient to effectively compete with water for hydrogen bonding partners, with the N3 atom being the primary site for such interactions. nih.gov The analysis of charge distribution is also fundamental in understanding the behavior of polyampholytic intrinsically disordered proteins, where the arrangement of charged residues dictates chain conformation and dynamics. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe intermolecular interactions over time. massey.ac.nzdovepress.com These simulations are crucial for understanding how 2-methylimidazole and its complexes behave in solution or within larger assemblies. nih.govrsc.org
MD simulations have been used to study the association of imidazole with other molecules in aqueous environments. nih.gov For example, simulations of β-d-glucopyranose and imidazole revealed a weak stacking interaction and significant non-stacked interactions through hydrogen bonding, primarily involving the N3 atom of imidazole. nih.gov These simulations also showed considerable self-association of imidazole into dimers and trimers. nih.gov In another study, polarizable MD simulations were developed for the 1-methylimidazolium (B8483265) acetate (B1210297) system to accurately model the equilibrium between the ionic liquid and its neutral species (1-methylimidazole and acetic acid) and to understand the system's conductivity. rsc.org Classical simulation techniques like molecular docking and MD are also used to investigate the interactions of inhibitor drugs with proteins, providing insights for drug design. nih.gov
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and the elucidation of molecular mechanisms. Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic transitions, which can be compared with experimental UV-Vis spectra. nih.gov
For a mixed-ligand copper(II) complex involving 2-methylimidazole, TD-DFT calculations have been used to simulate the UV-Vis spectrum in the gas phase. nih.gov Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. researchgate.net This comparison helps to validate the computed molecular structure and provides a detailed assignment of vibrational modes. In one study, the IR spectra of a polycrystalline sample of 2-methylimidazole were analyzed. researchgate.net In another, theoretical IR, 1H-NMR, and 13C-NMR spectra were calculated using DFT and the Gauge-Independent Atomic Orbital (GIAO) method, showing good correlation with experimental results after applying scaling factors. epstem.net This synergy between theoretical prediction and experimental measurement is a powerful tool for confirming molecular structures and understanding their electronic properties.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Organic Compound
| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Reference |
|---|---|---|---|
| UV-Vis Absorption Maxima (nm) | 283, 243, 212 (in ethanol) | 259, 247, 239 (in ethanol, DFT/B3LYP) | researchgate.net |
| IR Frequency (cm⁻¹) | (Specific bands) | (Calculated frequencies) | nih.govresearchgate.net |
| ¹³C-NMR Chemical Shift (ppm) | (Specific shifts) | (Calculated shifts, GIAO) | epstem.net |
Theoretical Insights into Adsorption Mechanisms (e.g., in MOFs, on Metal Surfaces)
Theoretical studies provide critical insights into how molecules like 2-methylimidazole adsorb onto surfaces, a process central to its role in corrosion inhibition and as a linker in Metal-Organic Frameworks (MOFs).
For corrosion inhibition, quantum chemical calculations help to explain the adsorption mechanism on metal surfaces. The interaction is often described in terms of electron transfer. The ability of an inhibitor to donate electrons to the vacant d-orbitals of a metal (related to its HOMO energy) and to accept electrons from the metal (related to its LUMO energy) determines the strength of adsorption and the effectiveness of inhibition. sciencepublishinggroup.comresearchgate.net
In the context of MOFs, 2-methylimidazole is a common linker used to construct frameworks like ZIF-8 (Zeolitic Imidazolate Framework-8). acs.orgacs.org Computational modeling is used to understand the growth of MOF thin films and the molecular-level interactions at the film-substrate interface. acs.org Molecular simulations are also essential for predicting the adsorption behavior of guest molecules within MOF pores. tue.nl These simulations can determine Henry coefficients, adsorption energies, and preferred binding sites. tue.nl For example, integrated computational and experimental studies on drug adsorption in MOFs have highlighted the crucial role of the solvent, showing that drug molecules may adsorb at the solvent-MOF interface and that electrostatic interactions often drive adsorption at low pressures. osti.gov These theoretical insights are vital for designing new MOF materials for specific applications like gas storage, separation, and drug delivery. tue.nlosti.gov
Environmental and Biochemical Research Contexts of 2 Methylimidazole Interactions
Studies on Formation and Detection in Environmental Matrices
2-Methylimidazole (B133640) is a compound of interest due to its potential release into the environment through various waste streams associated with its production and use in manufacturing pharmaceuticals, dyes, pigments, agricultural chemicals, and rubber. nih.gov Its formation is not known to occur naturally. nih.gov However, it can be formed as a byproduct in certain processes. For instance, it has been identified as a toxic by-product in ammoniated hay forage used for livestock, resulting from the interaction of ammonia (B1221849) with reducing sugars. scbt.com This interaction is a significant pathway for its introduction into the food chain, as it has been detected in the plasma and milk of sheep and cows fed ammoniated forage. nih.gov
The compound's environmental fate has been the subject of study. It is expected to exist primarily in the vapor phase in the atmosphere, where it is degraded by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 4.1 hours. nih.gov Its potential for bioconcentration in aquatic environments is considered low. nih.gov
Detection of 2-Methylimidazole in environmental and food matrices is crucial for monitoring and assessment. It has been detected in both mainstream and sidestream tobacco smoke. nih.gov Furthermore, it can form during the cooking of foods when certain precursors like ammonium (B1175870) hydroxide, glycine, and monosodium glutamate (B1630785) are present. nih.gov Analytical methods have been developed to detect its presence in various samples. For example, high-performance liquid chromatography (HPLC) has been utilized for its determination in cigarette additives after solid-phase extraction. sigmaaldrich.com
A summary of environmental matrices where 2-Methylimidazole has been detected is provided in the table below.
| Environmental Matrix | Method of Formation/Source |
| Ambient Air, Water, Soil | Industrial waste streams from production and use. nih.gov |
| Ammoniated Forage | Interaction of ammonia with reducing sugars. nih.govscbt.com |
| Animal Products (Milk, Plasma) | Consumption of contaminated forage by livestock. nih.gov |
| Tobacco Smoke | Present in both mainstream and sidestream smoke. nih.gov |
| Cooked Foods | Reaction of ammonium hydroxide, glycine, and monosodium glutamate during cooking. nih.gov |
| Beverages | By-product from the manufacture of caramel (B1170704) color additives. chromatographyonline.com |
Biochemical Interaction Studies: Simulating Histidine Coordination and Enzyme Interactions
2-Methylimidazole serves as a valuable tool in biochemical research, particularly due to its structural similarity to the side chain of the amino acid histidine. This allows it to be used as a sterically hindered imidazole (B134444) to simulate the coordination of histidine to heme complexes in proteins. wikipedia.org Such studies are crucial for understanding the electronic structure and reactivity of heme centers in enzymes and other proteins. For example, nuclear magnetic resonance (NMR) spectroscopy has been used to study the binding of 2-methylimidazole to horse heart cytochrome c, providing insights into the ligand binding affinity and the electronic structure of the heme. rsc.org
The interaction of 2-methylimidazole with various enzymes has also been investigated. It is known to have an inhibitory effect on certain cytochrome P450 (CYP) enzymes, although it is a less potent inhibitor of CYP2E1 compared to imidazole. nih.gov In studies with rats, dietary exposure to 2-methylimidazole was found to induce an increase in total hepatic UDP-glucuronosyltransferase activity. nih.gov More recent research has explored the effects of 2-methylimidazole on other enzymes, such as thyroperoxidase, where it is used as a standard for comparison with other potential inhibitors. chemicalbook.com
Furthermore, research into the enzymatic methylation of histidine has utilized histidine mimics to understand the substrate specificity of methyltransferases like SETD3. gvpbiolifesciences.com While these studies focus on the broader category of histidine analogs, the principles of molecular recognition and catalysis are relevant to understanding how proteins can interact with small imidazole-containing molecules like 2-methylimidazole. gvpbiolifesciences.comsimsonpharma.com The ability of the imidazole ring to coordinate with metal ions is a key aspect of these interactions, a principle also explored in the development of self-healing polymers inspired by the metal-histidine cross-links found in nature.
Development of Advanced Analytical Methodologies for Research-Scale Detection and Quantification
The need for sensitive and accurate detection of 2-Methylimidazole in various complex matrices has driven the development of advanced analytical methodologies. High-performance liquid chromatography (HPLC) is a commonly employed technique. For instance, a reverse-phase HPLC method has been developed for the simultaneous determination of imidazole and 2-methylimidazole. Another HPLC method involves derivatization with 4-chloro-7-nitro-benzo-2-oxa-1,3-diazole for the determination of alkylated imidazoles, including 2-methylimidazole, in cigarette smoke. nih.gov
To handle complex samples like beverages, where matrix components such as sugars can interfere with analysis, specific sample preparation and chromatographic techniques have been developed. A "filter and shoot" (FASt) procedure involving dilution with acetonitrile (B52724) and filtration through a solid-phase extraction (SPE) cartridge has been shown to be effective for the simultaneous quantification of 2- and 4-methylimidazoles in beverages using liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) has also been successfully used to achieve baseline separation of these isomers. chromatographyonline.com
For food matrices like licorice, a stable-isotope dilution analysis (SIDA) method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous quantitation of 2-methylimidazole and other related compounds. This method demonstrated that while other imidazoles were endogenously generated, 2-methylimidazole levels were below the limit of detection of 50 μg/kg in the tested licorice products. In cosmetics, an HPLC-MS/MS method has been established for the simultaneous determination of three methylimidazole compounds, including 2-methylimidazole, after extraction and purification using a mixed cation-exchange SPE column.
A summary of various analytical methodologies for 2-Methylimidazole is presented in the interactive table below.
| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings/Features |
| HPLC with UV Detection | Pharmaceutical Raw Material | Dissolution in mobile phase. | Simple, rapid, and selective method for simultaneous determination of imidazole and 2-methylimidazole. |
| HPLC with Derivatization | Cigarette Smoke | Chemical derivatization with 4-chloro-7-nitro-benzo-2-oxa-1,3-diazole. nih.gov | Highly selective method, no sample clean-up necessary. nih.gov |
| LC-MS/MS with FASt | Beverages | Degassing, dilution with acetonitrile, and filtration through SPE cartridge. chromatographyonline.com | Simple, fast, and cost-effective with excellent recovery. Baseline separation of isomers achieved using HILIC. chromatographyonline.com |
| HPLC-MS/MS with SIDA | Licorice | Stable-isotope dilution analysis. | Quick and selective method for simultaneous quantitation. 2-Methylimidazole not detected above 50 μg/kg. |
| HPLC-MS/MS | Cosmetics | Ultrasonication in acetonitrile and purification with MCX SPE column. | Simple, fast, and highly sensitive with good recoveries. 2-Methylimidazole detected in some samples. |
| UPLC | Cigarette Additives | Solid-phase extraction and filtration. sigmaaldrich.com | Baseline separation achieved in under 1.3 minutes with good recoveries and low limits of detection. sigmaaldrich.com |
Future Perspectives and Emerging Research Directions
Innovations in Green Synthesis and Sustainable Production of 2-Methylimidazole (B133640) Derivatives
The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of imidazole (B134444) derivatives. Traditional methods, such as the Radziszewski reaction involving the condensation of glyoxal (B1671930), ammonia (B1221849), and acetaldehyde (B116499), are effective but often entail challenges like high energy consumption for water evaporation and the generation of wastewater. google.comwikipedia.orgchemicalbook.com A known method for producing 2-methylimidazole, for instance, involves reacting a 20% aqueous ammonia solution with a mixture of glyoxal and acetaldehyde, which can lead to issues with product purity and excess ammonia consumption. google.com
Emerging green chemistry approaches aim to mitigate these drawbacks. researchgate.net These modern strategies focus on improving reaction efficiency while minimizing environmental impact. Key areas of innovation include:
Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques can accelerate reaction times and improve yields for imidazole derivatives. researchgate.net
Use of Green Catalysts: Research into non-toxic, reusable, and affordable catalysts, such as GO-TiO2, is gaining traction for one-pot synthesis processes. researchgate.net
Solvent-Free or Water-Based Reactions: Conducting reactions in water or without solvents reduces reliance on volatile organic compounds, aligning with green chemistry principles. nih.gov
Process Optimization: Innovations in the production process, such as replacing aqueous acetaldehyde solutions with pure acetaldehyde and using gaseous ammonia, can reduce evaporation energy consumption and waste discharge. google.com
These green methodologies offer numerous advantages, including milder reaction conditions, reduced catalyst loading, and improved atom economy, making the production of 2-methylimidazole derivatives more economically and environmentally viable. researchgate.net
| Synthesis Approach | Key Characteristics | Advantages | Challenges |
| Traditional (e.g., Radziszewski) | Uses glyoxal, acetaldehyde, and ammonia in aqueous solutions. google.comgoogle.com | Well-established methodology. google.com | High energy consumption, wastewater generation, potential for impurities. google.comgoogle.com |
| Green Synthesis | Employs techniques like microwave/ultrasound, green catalysts (e.g., GO-TiO2), and eco-friendly solvents (e.g., water). researchgate.netnih.gov | Faster reactions, higher yields, reduced waste, improved atom economy, benign conditions. researchgate.net | Scalability of some methods, initial cost of specialized equipment. |
Exploration of Advanced Functional Materials with Tailored Properties
2-Methylimidazole hydrochloride serves as a critical building block and ligand in the development of advanced functional materials. Its ability to coordinate with various metal ions allows for the creation of materials with highly specific and tunable properties for a range of technological applications.
Metal-Organic Frameworks (MOFs): 2-Methylimidazole is instrumental as a modulator or ligand in synthesizing MOFs. For example, it can be used as a coordination regulator to inhibit crystal growth in one dimension, leading to the formation of two-dimensional (2D) MOF-5 nanosheets. rsc.org These 2D materials possess more exposed catalytically active sites, enhancing their performance in reactions like the Knoevenagel condensation. rsc.org In other research, 2-methylimidazole was used to modulate a 2D Cu-based MOF, which, after heat treatment, showed excellent catalytic performance in converting biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into the biofuel 2,5-dimethylfuran (B142691) (2,5-DMF). rsc.org
Advanced Catalysts: The compound is used as a nitrogen source in creating sophisticated catalysts. One study demonstrated the synthesis of a nano-rod-shaped Fe/FeN@N-C catalyst using 2-methylimidazole as both a nitrogen source and a competitive ligand. researchgate.net This approach promoted the generation of FeN active sites, significantly improving the catalyst's performance in the oxygen reduction reaction (ORR), a key process in fuel cells. researchgate.net
Coordination Polymers: Researchers have synthesized new coordination polymers by intercalating 2-methylimidazole into transition metal nitroprussides (with metals like Mn, Fe, Co, and Ni). rsc.org The resulting hybrid inorganic-organic solids exhibit distinct magnetic properties, such as antiferromagnetic interactions, which are dictated by the specific transition metal used. rsc.org
Sensors and Biocidal Materials: The coordination of 2-methylimidazole with metals extends to sensor technology. Copper 2-methylimidazole [Cu(mIm)] nanocrystals have been applied to cellulose (B213188) fabrics to create a colorimetric sensor for the visual detection of ambient sulfur oxides (SOx). acs.org Furthermore, when combined with silver, 2-methylimidazole helps form silver-based metal-azolate frameworks (Ag-MAFs) with potent antibacterial properties against both Gram-negative and Gram-positive bacteria. acs.org The unique nanocrystal structure of the Ag-2-methylimidazole complex provides enhanced contact with bacteria, leading to high biocidal activity. acs.org
| Material Class | Key Components | Role of 2-Methylimidazole | Advanced Properties & Applications |
| Metal-Organic Frameworks (MOFs) | Cu²⁺, Terephthalic acid rsc.org | Additive/Modulator | 2D nanosheet morphology for enhanced catalysis in biofuel production. rsc.org |
| Advanced Catalysts | Iron (Fe) researchgate.net | Nitrogen source, Competitive ligand | Creates FeN active sites for superior oxygen reduction reaction (ORR) performance. researchgate.net |
| Coordination Polymers | Transition metals (Mn, Fe, Co, Ni), Nitroprusside rsc.org | Intercalated Ligand | Tunable magnetic properties (e.g., antiferromagnetism). rsc.org |
| Sensor Materials | Copper (Cu) acs.org | Ligand forming nanocrystals | Colorimetric detection of sulfur oxides (SOx). acs.org |
| Biocidal Nanostructures | Silver (Ag) acs.org | Ligand in Metal-Azolate Frameworks | Excellent antibacterial activity against E. coli and B. subtilis. acs.org |
Interdisciplinary and Cross-Disciplinary Research Initiatives Involving this compound
The versatility of this compound naturally fosters research that spans multiple scientific disciplines. Its application is not confined to pure chemistry but extends into materials science, energy technology, environmental science, and biotechnology.
Chemistry, Materials Science, and Energy: The development of MOFs and other nanostructures for catalysis represents a strong synergy between chemistry and materials science. rsc.orgrsc.org When these catalysts are designed for applications like the oxygen reduction reaction in fuel cells or for creating biofuels, the research extends into the domain of energy technology. rsc.orgresearchgate.net The use of 2-methylimidazole as a ligand in single-atom catalysts further highlights this intersection. acs.org
Materials Science and Environmental Engineering: The creation of a fabric-based sensor using Cu(mIm) nanocrystals for detecting SOx is a prime example of collaboration between materials science and environmental engineering. acs.org This research addresses the need for practical, real-time monitoring of hazardous gases. acs.org
Chemistry, Biotechnology, and Medicine: The synthesis of Ag-MAFs with tailored biocidal properties bridges chemistry and biotechnology. acs.org These materials have potential applications in creating biofouling-resistant membranes for water purification. acs.org Additionally, 2-methylimidazole's established role as a precursor for nitroimidazole antibiotics and as an intermediate for active pharmaceutical ingredients connects synthetic chemistry with pharmacology. wikipedia.orgchemicalbook.comfishersci.nl
| Application Area | Primary Field | Intersecting Discipline(s) | Research Goal |
| Catalyst Development | Chemistry | Materials Science, Energy Technology | Creating efficient catalysts for biofuel production and fuel cell reactions. rsc.orgresearchgate.net |
| Pollutant Sensing | Materials Science | Environmental Engineering | Designing smart materials for real-time detection of hazardous gases. acs.org |
| Biocidal Materials | Chemistry | Biotechnology, Materials Science | Synthesizing nanostructures with potent antibacterial properties for purification. acs.org |
| Pharmaceutical Synthesis | Organic Chemistry | Pharmacology, Medicine | Using as a building block for antibiotics and other therapeutic agents. chemicalbook.comfishersci.nl |
Identified Challenges and Future Opportunities in this compound Research
Despite its vast potential, research and application of this compound face several challenges that also define the opportunities for future investigation.
Identified Challenges:
Synthesis and Purification: Achieving high purity in large-scale production can be challenging, with traditional methods sometimes resulting in byproducts that require complex separation processes. google.compatsnap.com While green synthesis offers a solution, scaling these novel methods from the lab to industrial production remains a hurdle.
Material Controllability: The precise control over the final properties of materials derived from 2-methylimidazole, such as the morphology of MOFs or the distribution of active sites in a catalyst, requires meticulous optimization of reaction conditions. rsc.orgresearchgate.net
Potential Toxicity: 2-Methylimidazole is classified as a substance of very high concern due to its endocrine-disrupting properties. wikipedia.org Studies have also investigated its toxic and carcinogenic effects in animal models, which necessitates careful handling and consideration for applications where human or environmental exposure is possible. nih.govscbt.com
Future Opportunities:
Sustainable Production: There is a significant opportunity to further develop and commercialize green synthesis routes that are not only environmentally friendly but also economically competitive. researchgate.net
Next-Generation Catalysts: Continued exploration of 2-methylimidazole as a ligand in single-atom catalysts, bimetallic systems, and 2D MOFs could lead to breakthroughs in catalysis for energy conversion, biomass upgrading, and fine chemical synthesis. rsc.orgresearchgate.netacs.org
Advanced Polymers and Coatings: The compound's role as a hardener and accelerator for epoxy resins points to further research in developing advanced polymers, composites, and coatings with superior thermal and mechanical properties for the electronics and aerospace industries. chemicalbook.comnih.gov
Smart Materials and Biomedical Devices: The principles used to create SOx sensors can be expanded to develop a wider range of "smart" materials for detecting other chemical or biological analytes. acs.org Similarly, the biocidal properties of its metal complexes could be harnessed in advanced medical devices and antimicrobial surfaces. acs.org
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-methylimidazole hydrochloride be accurately characterized, and what experimental parameters are critical for reliable X-ray diffraction analysis?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include:
- Orthorhombic lattice geometry : Space group P2₁2₁2₁ with lattice constants a = 5.9957(12) Å, b = 8.1574(16) Å, c = 9.7010(19) Å, and volume V = 474.47(16) ų .
- Hydrogen bonding analysis : N–H···N interactions form infinite chains (C(4) motif) with dihedral angles of ~76.9° between adjacent chains. Planarity deviations of non-hydrogen atoms should be <0.006 Å for structural fidelity .
Q. What are the optimal conditions for synthesizing this compound, and how can purity be verified post-synthesis?
- Methodological Answer : Synthesis typically involves refluxing stoichiometric amounts of 2-methylimidazole with HCl in methanol or ethanol. Purity verification methods include:
- Elemental analysis (C, H, N content) and FT-IR spectroscopy to confirm absence of unreacted precursors.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles (e.g., stability up to 550°C in ZIF frameworks) .
Advanced Research Questions
Q. How does this compound function as a ligand in zeolitic imidazolate frameworks (ZIFs), and what factors influence framework stability under varying environmental conditions?
- Methodological Answer :
- Coordination chemistry : Zn²⁺ or Co²⁺ ions bind to 2-methylimidazole’s N atoms, forming tetrahedral nodes (e.g., ZIF-8 and ZIF-67). Stability factors include:
- Hydrophobic modification : Polydopamine coatings enhance water stability (e.g., ZIF-8 retains structure after 24 hrs in humid CO₂) .
- pH sensitivity : Acidic conditions (HCl) dissolve ZIFs, while neutral/alkaline conditions preserve framework integrity .
- Table 1 : Stability comparison of ZIFs under different conditions:
| Condition | ZIF-8 Stability | ZIF-67 Stability |
|---|---|---|
| 100°C in water | Partial collapse | Stable |
| 1M NaOH (24 hrs) | Stable | Degraded |
Q. What methodological approaches are recommended for analyzing the inhibitory effects of this compound on enzymatic activities like urease?
- Methodological Answer :
- Kinetic assays : Monitor urea hydrolysis via pH-stat titration or spectrophotometric detection of NH₃.
- Dose-response studies : At 30 mM 2-methylimidazole, urease activity decreases by ~70%, with clock time increasing from 1000–3500 s .
- Competitive inhibition modeling : Use ordinary differential equations (ODEs) to integrate equilibria (e.g., R1–R7 reactions) and validate against experimental lag phases .
Q. How can computational models (e.g., DFT) predict the vibrational and electronic properties of this compound, and how do these compare with experimental data?
- Methodological Answer :
- DFT parameters : B3LYP, B3PW91, or M06L functionals with LANL2DZ basis set.
- Key outputs :
- Vibrational modes : Match experimental FT-IR peaks (e.g., N–H stretch at ~3400 cm⁻¹) .
- Electronic transitions : HOMO-LUMO gaps (~5.2 eV) correlate with UV-Vis absorption spectra .
Q. What strategies resolve contradictions in reported solubility data of CO₂ in aqueous this compound solutions under varying temperatures and concentrations?
- Methodological Answer :
- Pseudo-chemical reaction modeling : Use Cubic-Plus-Association (CPA) equation of state to account for CO₂-2-methylimidazole interactions.
- Experimental validation : At 30°C and 1 bar, CO₂ solubility increases from 0.05 to 0.12 mol/kg as 2-methylimidazole concentration rises from 1M to 4M .
Data Contradiction Analysis
- CO₂ Solubility Discrepancies : Variations arise from neglecting temperature-dependent protonation equilibria. Solution: Use pH-corrected activity coefficients in thermodynamic models .
- Enzymatic Inhibition Variability : Differences in buffer ionic strength affect ligand-enzyme binding. Standardize Tris-HCl buffers (pH 7.4, 0.1M) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
